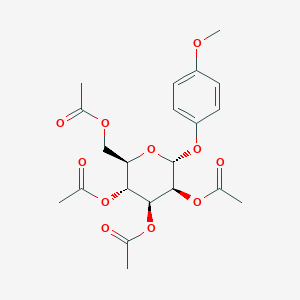

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside

Descripción general

Descripción

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside is a synthetic derivative of mannose, a naturally occurring monosaccharide. It is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranoside ring and a methoxyphenyl group at the first position. This compound is of interest due to its potential applications in the synthesis of complex carbohydrates and glycoconjugates, which are important in biological recognition processes and drug development.

Synthesis Analysis

The synthesis of related mannopyranoside derivatives has been reported using selective protecting groups and methylation techniques. For instance, the synthesis of various methyl ethers of methyl α-D-mannopyranoside was achieved by employing benzoyl protecting groups and methylation with diazomethane . Similarly, the synthesis of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides involved the use of benzylidene and acetyl protecting groups, followed by chemoselective reduction . These methods highlight the importance of protecting group strategies in the synthesis of mannopyranoside derivatives, which could be applicable to the synthesis of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside.

Molecular Structure Analysis

The molecular structure of mannopyranoside derivatives can be elucidated using crystallographic techniques. For example, the crystal structure of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside was determined to be in the orthorhombic system with specific unit cell dimensions, revealing that it is an α-anomer and providing evidence of intramolecular and intermolecular hydrogen bonding . This information is crucial for understanding the three-dimensional conformation and reactivity of such compounds.

Chemical Reactions Analysis

Mannopyranoside derivatives can undergo various chemical reactions, which are essential for their transformation into more complex structures. The study of diastereoisomers of methyl 4-O-(1-ethoxyethyl)-α-D-mannopyranoside showed differences in their physical properties due to the presence of an axially attached methyl group, suggesting different reactivities based on stereochemistry . Additionally, the conversion of azido to amino groups and subsequent reactions with other molecules, as reported for the synthesis of the terminal unit of the O-specific polysaccharide of Vibrio cholerae O:1, serotype Ogawa, demonstrates the versatility of mannopyranoside derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of mannopyranoside derivatives can be characterized using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as thin-layer chromatography (TLC). Significant differences in these properties were observed among diastereoisomers of mannopyranoside derivatives, which can be attributed to their molecular structure and the presence of different protecting groups . The crystallographic study also contributes to the understanding of the physical properties by revealing the solid-state structure of the compounds .

Aplicaciones Científicas De Investigación

- “4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside” is a bioactive compound utilized in biomedicine for its potential therapeutic properties .

- This compound is extensively investigated for its role in treating various diseases, particularly those involving carbohydrate metabolism and signal transduction pathways .

- The molecular structure of this compound confirms the α configuration of the anomeric thioaryl substituent .

The molecular structure of this compound confirms the α configuration of the anomeric thioaryl substituent . It’s synthesized in a single step from mannose penta-acetate .

The molecular structure of this compound confirms the α configuration of the anomeric thioaryl substituent . It’s synthesized in a single step from mannose penta-acetate .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHXBVOPPUTUES-MJCUULBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536903 | |

| Record name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside | |

CAS RN |

17042-40-9 | |

| Record name | α-D-Mannopyranoside, 4-methoxyphenyl, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17042-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)